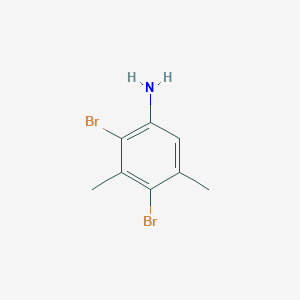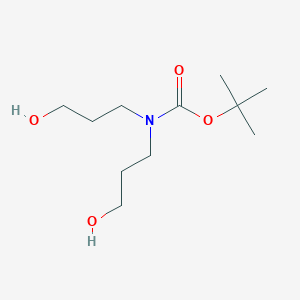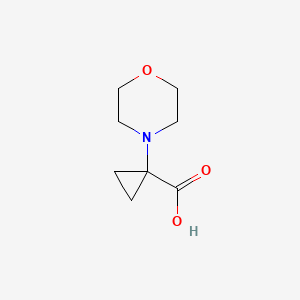
1-Morpholinocyclopropanecarboxylic acid
Descripción general
Descripción
1-Morpholinocyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H13NO3 . It is a derivative of cyclopropanecarboxylic acid, which is a non-protein amino acid .
Synthesis Analysis
The synthesis of this compound involves a reaction with benzotriazol-1-yloxyl-tris-(pyrrolidino)-phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at temperatures between 20 - 60℃ . The reaction involves the use of methyl 3-amino-4-chlorobenzoate and l-(morpholin-4-yl)cyclopropanecarboxylic acid hydrochloride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as high-performance liquid chromatography, mass spectrometry, and capillary electrophoresis . Molecular modeling can also be used to obtain the spatial structural model of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the principles of volumetric chemical analysis, including acid/base equilibria and titrations . The compound can participate in reactions such as the formation of hydrogen ions when dissolved in water, acting as an Arrhenius acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its density, color, hardness, melting and boiling points, and electrical conductivity . These properties can be observed without changing the physical state of the matter .Safety and Hazards
The safety data sheet for cyclopropanecarboxylic acid, a related compound, indicates that it is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage . It’s important to handle such compounds with care, using protective equipment and following safety protocols .
Direcciones Futuras
While specific future directions for 1-Morpholinocyclopropanecarboxylic acid are not mentioned in the search results, research on its derivative, 1-Aminocyclopropane-1-carboxylic acid (ACC), suggests that ACC may play a role as a signaling molecule in plants . This opens up new avenues for research and potential applications in agronomy .
Mecanismo De Acción
Target of Action
Morpholino oligos, a structural type related to this compound, have been reported to interact with specific genetic sequences, providing high and predictable activity in cells .
Mode of Action
Morpholino oligos, which share structural similarities with this compound, are known to bind to their target sequences, thereby blocking the translation of selected messenger rnas .
Biochemical Pathways
1-aminocyclopropane-1-carboxylic acid (acc), a structurally similar compound, is known to play a role in the biosynthesis of ethylene, a plant hormone . ACC is converted to ethylene, influencing many aspects of plant growth and development .
Pharmacokinetics
Generally, pharmacokinetics describes how a drug moves into, through, and out of the body, controlling the concentration of the drug in the body over time .
Result of Action
Morpholino oligos, which share structural similarities with this compound, are known to have high and predictable activity in cells .
Action Environment
Acc, a structurally similar compound, is known to be metabolized by bacteria using acc-deaminase, favoring plant growth and lowering stress susceptibility .
Análisis Bioquímico
Biochemical Properties
It is known that similar compounds, such as 1-Aminocyclopropane-1-carboxylic acid (ACC), play significant roles in plant growth and development . ACC is a precursor of the plant hormone ethylene and is involved in various biochemical reactions . It interacts with enzymes like ACC synthase (ACS) and ACC oxidase (ACO), which are crucial for ethylene biosynthesis
Cellular Effects
Acc, a structurally similar compound, has been shown to influence cell function significantly . It affects cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
ACC, a similar compound, exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 1-Morpholinocyclopropanecarboxylic acid at different dosages in animal models have not been reported. Similar compounds have shown significant anti-inflammatory, analgesic, and antipyretic activities at specific dosages
Metabolic Pathways
Acc, a similar compound, is involved in the ethylene biosynthesis pathway . It interacts with enzymes like ACS and ACO and affects metabolic flux and metabolite levels
Transport and Distribution
Acc, a similar compound, is known to be transported throughout the plant over short and long distances . It interacts with specific transporters and binding proteins
Subcellular Localization
Acc oxidase, an enzyme involved in the conversion of ACC into ethylene, has been found to be mainly localized in the cytosol of plant cells
Propiedades
IUPAC Name |
1-morpholin-4-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-7(11)8(1-2-8)9-3-5-12-6-4-9/h1-6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOZCQILIXHVKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Piperidin-4-yl)ethyl]pyridine](/img/structure/B3226631.png)
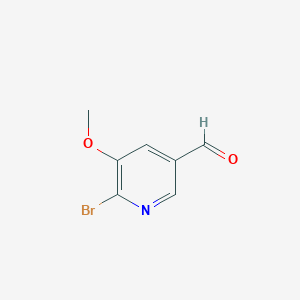


![6-Bromo-2H,3H-furo[3,2-b]pyridin-3-one](/img/structure/B3226667.png)

![4-Chloro-6-cyclopropyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine](/img/structure/B3226690.png)
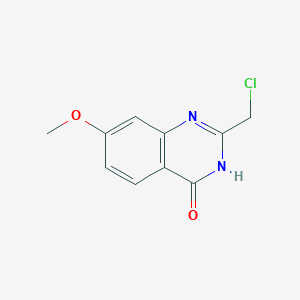
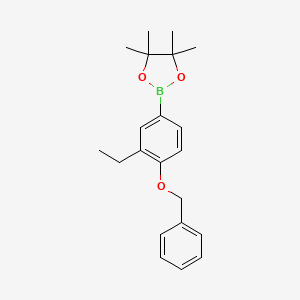
![5-(4,6-Diphenyl-1,3,5-triazin-2-yl)-7,7-dimethyl-5,7-dihydroindeno[2,1-b]carbazole](/img/structure/B3226707.png)
![1-Azetidinecarboxylic acid, 3-[(3R)-3-hydroxy-1-pyrrolidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3226717.png)
![2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B3226730.png)
